Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are important intermediates in drug discovery and pharmaceutical chemistry. These compounds are often used in the synthesis of small molecule drugs due to their favorable physicochemical properties and the versatility they offer in chemical transformations .
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives is a topic of interest in several of the provided papers. For instance, a novel synthesis of 2-amino-5-tert-butylpyridine is described, which offers improved drug-like properties compared to 4-tert-butylaniline . Another paper discusses the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a multi-step process with a high overall yield . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, which is an intermediate in the synthesis of biologically active compounds like crizotinib .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structure confirmation. For example, the structure of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was confirmed by 1H NMR . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The tert-butyl piperidine derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. For instance, the Mitsunobu reaction and subsequent alkaline hydrolysis were used to obtain different isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Organocatalyzed synthesis is another reaction type used to prepare tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic profile of potential drug candidates. The papers provided do not directly discuss the physical and chemical properties of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, but they do highlight the importance of such properties in drug discovery. For example, the synthesis of 2-amino-5-tert-butylpyridine results in improved physicochemical properties for drug-like molecules .
Scientific Research Applications
“Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 331281-25-5 . It has a molecular weight of 225.29 and its IUPAC name is tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate .
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Synthesis of Fentanyl Derivatives
- Field: Pharmaceutical Chemistry
- Application: This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Results: The outcomes of these syntheses are various fentanyl derivatives, which have applications in pain management and anesthesia .
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Synthesis of Bromodomain Inhibitors
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Synthesis of HepG2 Cell Cycle Inhibitors
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622377 | |
Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
CAS RN |
331281-25-5 | |
Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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